7-Methoxy-3-oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-3-oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde is a chemical compound with a unique structure that includes a benzoxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of methoxy-substituted benzoxadiazole derivatives, which are then oxidized to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-3-oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where different functional groups are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
7-Methoxy-3-oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Methoxy-3-oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride
- 7-Methoxy-3(2H)-benzofuranone
- 5-Methoxybenzofurazan 3-oxide
Uniqueness
7-Methoxy-3-oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde is unique due to its specific structure and the presence of the methoxy and carbaldehyde groups. These functional groups contribute to its distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
61063-02-3 |
---|---|
Molekularformel |
C8H6N2O4 |
Molekulargewicht |
194.14 g/mol |
IUPAC-Name |
7-methoxy-3-oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde |
InChI |
InChI=1S/C8H6N2O4/c1-13-6-3-2-5(4-11)8-7(6)9-14-10(8)12/h2-4H,1H3 |
InChI-Schlüssel |
IAIDGDDUYPGKSQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C2=[N+](ON=C12)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.